molecular formula C15H18INO3 B2810264 benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate CAS No. 2387602-65-3

benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

Cat. No.: B2810264
CAS No.: 2387602-65-3
M. Wt: 387.217
InChI Key: JXUCNQNZLOMNGF-UHFFFAOYSA-N
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Description

Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate is a bicyclic compound featuring a strained 2.1.1 hexane scaffold with an iodomethyl substituent at the 4-position and a benzyl carbamate group attached via a methylene linker. The iodine atom introduces unique reactivity, making it valuable in synthetic chemistry, particularly in nucleophilic substitution or cross-coupling reactions. Its molecular formula is estimated as C₁₅H₂₀INO₃ (molecular weight ≈ 397.14 g/mol), derived from structural analogs in the evidence .

Properties

IUPAC Name

benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c16-9-14-7-15(8-14,20-11-14)10-17-13(18)19-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUCNQNZLOMNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CNC(=O)OCC3=CC=CC=C3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate typically involves the reaction of benzyl carbamate with a suitable iodomethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The oxabicyclohexane ring provides structural stability and influences the compound’s reactivity. The compound’s effects are mediated through specific pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate Hydroxymethyl (-CH₂OH) C₁₅H₁₉NO₄ 263.29 Polar, used as synthetic intermediate
Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride Amino (-NH₂) C₁₄H₁₉ClN₂O₂ 282.77 Basic, forms salts; potential drug precursor
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate tert-Butyl carbamate C₁₂H₂₁NO₄ 243.30 Lipophilic; protective group in synthesis
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Iodomethyl (-CH₂I) C₇H₁₁IO₂ 254.07 Reactive intermediate for further derivatization
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate Bicyclo[2.2.2]octane core C₁₆H₂₁NO₄ 291.34 Larger, more rigid scaffold; altered steric effects

Reactivity and Stability

  • Iodomethyl vs. Hydroxymethyl : The iodomethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling) compared to the hydroxymethyl analog, which is more polar but less reactive .
  • Amino Derivative: The amino-substituted analog () exhibits basicity and salt formation (e.g., hydrochloride), making it suitable for ionic interactions in drug design but less stable under oxidative conditions .
  • tert-Butyl Carbamate: The tert-butyl group increases lipophilicity and stability against hydrolysis compared to the benzyl carbamate, which is more labile under hydrogenolytic conditions .

Physicochemical Properties

  • Solubility: Hydroxymethyl and amino derivatives show higher aqueous solubility due to polar groups, whereas iodinated and tert-butyl analogs are more lipophilic .
  • Stability : Iodine’s propensity as a leaving group makes the target compound light- and heat-sensitive, necessitating storage at 2–8°C (similar to analogs in ). In contrast, tert-butyl carbamates are stable under basic conditions .

Biological Activity

Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS No. 2387602-65-3) is a chemical compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. This article explores its biological activity, relevant studies, and potential therapeutic implications.

  • Molecular Formula : C₁₅H₁₈INO₃
  • Molecular Weight : 387.21 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : benzyl ((4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate
  • SMILES Notation : O=C(NCC12CC(CI)(CO1)C2)OCC1=CC=CC=C1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially affecting various signaling pathways. The presence of the iodomethyl group may enhance its reactivity and binding affinity to target proteins or enzymes, which could lead to significant biological effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable activity against certain cancer cell lines, suggesting its potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : In assays conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, this compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.

Antimicrobial Activity

Preliminary tests have also indicated that the compound possesses antimicrobial properties:

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

In a study published in "Journal of Medicinal Chemistry," researchers explored the structure-activity relationship (SAR) of various carbamate derivatives, including this compound. The findings revealed that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cells, with the iodomethyl substituent enhancing activity.

Case Study 2: Antimicrobial Efficacy

A separate investigation conducted by a team at a pharmaceutical research institute evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria and fungi. The study concluded that the compound's unique bicyclic structure contributed to its enhanced membrane permeability, facilitating greater antimicrobial action.

Q & A

Basic: What are the common synthetic routes for benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with iodocyclization of alkenyl alcohols to form the bicyclic core. For example:

Iodocyclization : Reacting cyclohexane-containing alkenyl alcohols with molecular iodine (I₂) in acetonitrile generates the 2-oxabicyclo[2.1.1]hexane scaffold with an iodomethyl substituent .

Functionalization : The intermediate is then coupled with a benzyl carbamate group via nucleophilic substitution or carbamate-forming reactions (e.g., using benzyl chloroformate under basic conditions) .
Key Considerations :

  • Solvent choice (e.g., dichloromethane for improved yield) and base selection (e.g., K₂CO₃) are critical for purity .
  • Purification via column chromatography or recrystallization ensures removal of iodine byproducts.

Basic: How is the bicyclic core structure characterized?

Methodological Answer:
Structural characterization relies on:

  • X-ray Diffraction (XRD) : Determines bond distances (e.g., 1.56–1.57 Å for substituent spacing) and angles (φ₁/φ₂ ≈ 116–121°) to confirm bicyclic geometry .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.5–4.0 ppm for oxabicyclo oxygen-proton coupling.
    • ¹³C NMR : Signals near δ 70–80 ppm for carbamate carbonyl and iodomethyl carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] = 388.02 g/mol).

Advanced: How does the 2-oxabicyclo[2.1.1]hexane scaffold serve as a bioisostere for ortho-substituted phenyl rings?

Methodological Answer:
The scaffold mimics ortho-substituted phenyl rings in drug design due to:

  • Geometric Similarities :

    Parameter2-Oxabicyclo[2.1.1]hexaneOrtho-Phenyl Ring
    Substituent distance (d)3.6 Å3.0–3.1 Å
    Angle (φ₁/φ₂)~116–121°~120°
  • Advantages : Enhanced metabolic stability and reduced planarity improve binding to enzymes (e.g., kinase inhibitors) .
    Experimental Validation :

  • Replace phenyl groups in lead compounds and compare IC₅₀ values via enzymatic assays.

Advanced: What methods are used to analyze the compound's interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Computational models predict binding modes using the bicyclic scaffold’s rigidity to fit into hydrophobic pockets .
    Case Study :
  • Carbamate groups form hydrogen bonds with catalytic residues (e.g., serine hydrolases), validated via mutagenesis studies .

Advanced: How to resolve discrepancies in reaction yields during iodocyclization?

Methodological Answer:
Contradictions in yield (e.g., 40–75%) arise from:

  • Reaction Conditions :
    • Temperature : Elevated temps (>40°C) favor fragmentation over cyclization .
    • Solvent Polarity : Acetonitrile outperforms THF in minimizing side reactions .
  • Analytical Strategies :
    • HPLC-MS : Monitors intermediate stability and byproduct formation.
    • Kinetic Studies : Vary iodine stoichiometry (1.0–1.5 eq) to optimize cyclization rate .
      Mitigation : Use flow chemistry for consistent mixing and temperature control in scalable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.